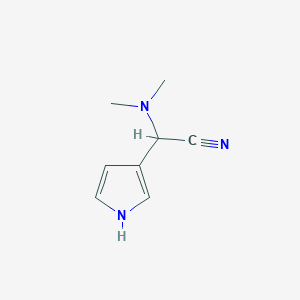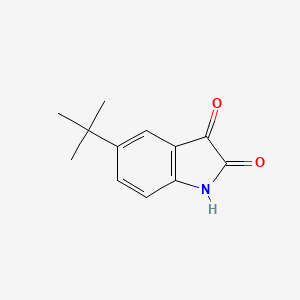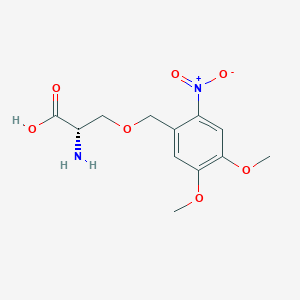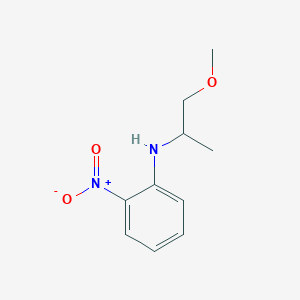![molecular formula C16H16N2O2S3 B2552543 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea CAS No. 2097901-24-9](/img/structure/B2552543.png)
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a combination of thiophene and urea functionalities. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and high resonance energy, making it a valuable building block in organic electronics and materials science .
准备方法
The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. The process begins with the preparation of 2,2’-bithiophene, which is then functionalized to introduce the hydroxyethyl and thiophen-2-ylmethyl groups. The final step involves the formation of the urea linkage under controlled conditions . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using catalysts or specific solvents to facilitate the reactions.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the urea linkage or the thiophene rings.
科学研究应用
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)
作用机制
The mechanism of action of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The thiophene rings provide a high degree of conjugation, allowing the compound to participate in electron transfer processes. The urea linkage can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors .
相似化合物的比较
Similar compounds include:
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and extended π-conjugation, making it valuable in organic electronics.
Thieno[3,2-b]thiophene (TT): Exhibits strong conjugation and wide absorption spectrum, commonly used in photovoltaic applications.
2,2’-Bithiophene: A simpler analog that serves as a precursor in the synthesis of more complex thiophene derivatives.
The uniqueness of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea lies in its combination of thiophene and urea functionalities, providing a versatile platform for various chemical and biological applications.
属性
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S3/c19-12(10-18-16(20)17-9-11-3-1-7-21-11)13-5-6-15(23-13)14-4-2-8-22-14/h1-8,12,19H,9-10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSDPEAVFALIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2,6-Difluorophenyl)carbamoyl]methyl benzoate](/img/structure/B2552460.png)
![N-(2-methoxybenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2552462.png)





![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2552474.png)
![3-(4-fluorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2552475.png)
![4-chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2552476.png)




